molecular formula C20H44BrN B14371822 N,N-Diethyl-N-octyloctan-1-aminium bromide CAS No. 94036-13-2

N,N-Diethyl-N-octyloctan-1-aminium bromide

Cat. No.: B14371822
CAS No.: 94036-13-2
M. Wt: 378.5 g/mol
InChI Key: CVPSHAWVBADRFW-UHFFFAOYSA-M
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Description

N,N-Diethyl-N-octyloctan-1-aminium bromide: is a quaternary ammonium compound. These compounds are known for their surfactant properties, making them useful in various industrial and scientific applications. The structure of this compound includes a long hydrophobic alkyl chain and a positively charged nitrogen atom, which is balanced by a bromide anion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N-octyloctan-1-aminium bromide typically involves the alkylation of N,N-diethyloctylamine with an appropriate alkyl halide, such as octyl bromide. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N-octyloctan-1-aminium bromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases, which facilitate the substitution of the bromide ion.

    Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce N,N-Diethyl-N-octyloctan-1-aminium hydroxide.

    Oxidation and Reduction: These reactions can lead to the formation of various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: N,N-Diethyl-N-octyloctan-1-aminium bromide is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases (e.g., aqueous and organic) makes it valuable in various chemical reactions.

Biology: In biological research, this compound can be used to study membrane interactions due to its surfactant properties. It can also be employed in the preparation of liposomes and other vesicular structures.

Medicine: While not commonly used directly in medicine, derivatives of quaternary ammonium compounds are often explored for their antimicrobial properties. This compound may serve as a model compound in such studies.

Industry: In industrial applications, this compound is used in formulations for cleaning agents, disinfectants, and fabric softeners. Its surfactant properties help in emulsifying and solubilizing various substances.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N-octyloctan-1-aminium bromide primarily involves its surfactant properties. The compound can disrupt lipid bilayers, leading to increased permeability of cell membranes. This property is particularly useful in applications requiring the solubilization of hydrophobic compounds or the disruption of microbial cell membranes.

Comparison with Similar Compounds

  • N,N-Dimethyl-N-octyloctan-1-aminium chloride
  • N-Methyl-N,N-dioctyloctan-1-aminium bromide

Comparison: N,N-Diethyl-N-octyloctan-1-aminium bromide is unique due to its specific alkyl chain length and the presence of a bromide ion. Compared to N,N-Dimethyl-N-octyloctan-1-aminium chloride, the diethyl groups may provide different steric and electronic properties, potentially affecting its reactivity and interaction with other molecules. N-Methyl-N,N-dioctyloctan-1-aminium bromide, on the other hand, has a different alkyl substitution pattern, which can influence its solubility and surfactant behavior.

Properties

CAS No.

94036-13-2

Molecular Formula

C20H44BrN

Molecular Weight

378.5 g/mol

IUPAC Name

diethyl(dioctyl)azanium;bromide

InChI

InChI=1S/C20H44N.BrH/c1-5-9-11-13-15-17-19-21(7-3,8-4)20-18-16-14-12-10-6-2;/h5-20H2,1-4H3;1H/q+1;/p-1

InChI Key

CVPSHAWVBADRFW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+](CC)(CC)CCCCCCCC.[Br-]

Origin of Product

United States

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